AChE Inhibition Potency: Memoquin Outperforms Clinical AChE Inhibitors Donepezil and Rivastigmine
Memoquin inhibits human recombinant acetylcholinesterase (hAChE) with an IC50 of 1.55 nM . In contrast, the clinically approved AChE inhibitor donepezil exhibits an IC50 of 6.7 nM under optimal assay conditions, and rivastigmine shows an IC50 of 4.3 nM [1]. Memoquin is thus 4.3-fold more potent than donepezil and 2.8-fold more potent than rivastigmine on AChE. This potency advantage may translate to lower effective doses and potentially improved therapeutic windows.
| Evidence Dimension | AChE inhibition (IC50) |
|---|---|
| Target Compound Data | 1.55 nM |
| Comparator Or Baseline | Donepezil: 6.7 nM; Rivastigmine: 4.3 nM |
| Quantified Difference | Memoquin is 4.3-fold more potent than donepezil, 2.8-fold more potent than rivastigmine |
| Conditions | Human recombinant AChE, in vitro enzymatic assay |
Why This Matters
Higher AChE inhibitory potency reduces the concentration required for cholinergic enhancement, which may lower off-target risks and improve selectivity profiling in AD research models.
- [1] Ogura H, et al. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods Find Exp Clin Pharmacol. 2000;22(8):609-13. View Source
